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Methyl bicyclo[1.1.0]butane-1-carboxylate

Cat. No.: B13677571
CAS No.: 4935-01-7
M. Wt: 112.13 g/mol
InChI Key: YMPZUSVGLNAWPU-UHFFFAOYSA-N
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Description

Historical Perspective on Bicyclo[1.1.0]butane (BCB) Chemistry and its Derivatives

The study of bicyclo[1.1.0]butanes (BCBs) represents a significant chapter in the history of physical organic chemistry, pushing the boundaries of what was thought possible for molecular architecture. The journey began in 1959 when Kenneth B. Wiberg and Richard P. Ciula reported the first synthesis of a BCB derivative, ethyl bicyclo[1.1.0]butane-1-carboxylate. rsc.orgnih.gov This pioneering achievement was accomplished by treating ethyl 3-bromocyclobutane-1-carboxylate with a strong base, sodium triphenylmethylide, to induce a transannular cyclization. rsc.orgchinesechemsoc.org Wiberg noted at the time that the resulting ester would spontaneously polymerize at room temperature, an early indication of the molecule's inherent reactivity. rsc.org

A few years later, in 1963, the parent hydrocarbon, bicyclo[1.1.0]butane, was successfully synthesized. nih.gov One notable method involved the photolysis of 1,3-butadiene, which yielded the unsubstituted BCB as a minor product. rsc.org A more generalized and higher-yielding approach was also developed by Wiberg and coworkers, which utilized an intramolecular Wurtz-type coupling of 1-bromo-3-chlorocyclobutane (B1620077) with molten sodium. chemrxiv.org These foundational synthetic routes were crucial as they made the BCB scaffold accessible for detailed investigation, transforming it from a theoretical curiosity into a tangible subject for chemical research. rsc.org

Table 1: Key Milestones in the Early History of Bicyclo[1.1.0]butane
YearResearchersMilestoneReference
1959Wiberg and CiulaFirst synthesis of a BCB derivative (ethyl bicyclo[1.1.0]butane-1-carboxylate). rsc.org
1963SrinivasanSynthesis of the parent BCB hydrocarbon via photolysis of 1,3-butadiene. rsc.org
1965Wiberg et al.Development of a generalized synthesis of the parent BCB via intramolecular Wurtz coupling. chemrxiv.org

Significance of Molecular Strain in Organic Synthesis: The Bicyclo[1.1.0]butane Scaffold

The chemistry of bicyclo[1.1.0]butane and its derivatives is dominated by the concept of molecular strain. Composed of two fused cyclopropane (B1198618) rings, the BCB structure is highly distorted from ideal bond angles and lengths, resulting in one of the most strained carbocyclic systems that can be isolated on a large scale. rsc.org The strain energy of the parent BCB is estimated to be approximately 64–66 kcal/mol. chemrxiv.org This immense stored potential energy is the primary driver for the scaffold's unique and diverse reactivity.

The central C1–C3 bond of the BCB core is particularly weak and possesses significant p-character, making it behave somewhat like the π-bond of an alkene. chinesechemsoc.org Consequently, BCBs are highly susceptible to "strain-release" reactions, where the central bond cleaves to form more stable, less-strained structures, typically substituted cyclobutanes. d-nb.info This reactivity has made BCBs indispensable building blocks in modern organic synthesis. nih.gov They readily react with a wide array of reagents, including nucleophiles, electrophiles, radicals, and carbenes, providing access to complex, three-dimensional molecules that would be difficult to construct using other methods. chemrxiv.org The ability to generate densely functionalized, sp³-rich cyclobutane (B1203170) frameworks is particularly valuable in medicinal chemistry, where such structures are sought after as bioisosteres for flat aromatic rings. d-nb.info

Table 2: Comparison of Strain Energies in Small Carbocycles
CompoundStrain Energy (kcal/mol)
Cyclopropane~27.5
Cyclobutane~26.5
Bicyclo[1.1.0]butane~64-66
Bicyclo[1.1.1]pentane~67-68
Data sourced from chemrxiv.org.

Overview of Academic Research Trajectories for Methyl Bicyclo[1.1.0]butane-1-carboxylate

This compound serves as a key, functionalized intermediate in the exploration of BCB chemistry. Its synthesis has been reported via the esterification of 3-chlorocyclobutanecarboxylic acid to form methyl 3-chlorocyclobutanecarboxylate, followed by an intramolecular cyclization. rsc.org

Once formed, this compound and its ester analogs are versatile substrates for constructing more complex molecular architectures. Research has focused on leveraging the inherent strain of the BCB core to drive transformations that install functionality and build new ring systems. A significant area of investigation is cycloaddition reactions. While the parent BCB hydrocarbon undergoes thermal [2π+2σ] cycloadditions, the reactivity of ester-substituted derivatives can be tuned by catalysts. chemrxiv.org For instance, Lewis acid catalysis can be used to switch between different modes of cycloaddition, although attempts to use a 1,3-disubstituted BCB methyl ester in a specific (4+3) cycloaddition were found to yield a cyclobutene (B1205218) product instead, highlighting the nuanced reactivity pathways available. chemrxiv.org

More recent research has demonstrated the power of BCB esters in metal-catalyzed difunctionalization reactions. In one study, various BCB esters were coupled with heteroarenes and alkyl halides under ruthenium catalysis. d-nb.info This process merges the C–C bond cleavage of the BCB with a remote C–H activation on the coupling partner, enabling the rapid synthesis of densely substituted tri- and tetrasubstituted cyclobutanes under mild conditions. d-nb.info Such strategies underscore the role of this compound and related esters as powerful synthons for accessing valuable, Fsp³-rich molecules relevant to medicinal chemistry. d-nb.info

Table 3: Selected Research Applications of Bicyclo[1.1.0]butane Carboxylates
Reaction TypeDescriptionSignificanceReference
SynthesisIntramolecular cyclization of methyl 3-chlorocyclobutanecarboxylate.Provides direct access to the title compound. rsc.org
Catalytic CycloadditionLewis acid-catalyzed reactions with various coupling partners to form new bicyclic or spirocyclic systems.Demonstrates tunable reactivity for building complex scaffolds. chemrxiv.org
Ruthenium-Catalyzed DifunctionalizationCoupling of BCB esters with heteroarenes and alkyl halides via C-C scission and remote C-H activation.Efficiently generates highly substituted cyclobutanes for medicinal chemistry applications. d-nb.info

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2 B13677571 Methyl bicyclo[1.1.0]butane-1-carboxylate CAS No. 4935-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl bicyclo[1.1.0]butane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-8-5(7)6-2-4(6)3-6/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPZUSVGLNAWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197774
Record name Bicyclo(1.1.0)butane-1-carboxcylic acid methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4935-01-7
Record name Bicyclo(1.1.0)butane-1-carboxcylic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004935017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(1.1.0)butane-1-carboxcylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for Methyl Bicyclo 1.1.0 Butane 1 Carboxylate and Substituted Analogs

Classical Approaches to Bicyclo[1.1.0]butane-1-carboxylates

Early methods for synthesizing bicyclo[1.1.0]butane derivatives relied on intramolecular ring-closing reactions, establishing the foundational chemistry for this class of compounds.

The first synthesis of a bicyclo[1.1.0]butane derivative was reported in 1959 by Kenneth B. Wiberg and Richard P. Ciula. rsc.orgchinesechemsoc.orgacs.orgnih.gov Their landmark approach involved the treatment of ethyl 3-bromocyclobutane-1-carboxylate with a strong, non-nucleophilic base, sodium triphenylmethylide, to induce an intramolecular cyclization. rsc.orgacs.org This transannular cyclization, a type of 1,3-elimination, forms the characteristic central bond of the bicyclo[1.1.0]butane system. chinesechemsoc.org This pioneering work laid a robust foundation for accessing acyl-substituted bicyclo[1.1.0]butanes and has remained a cornerstone in the field. chinesechemsoc.org The general strategy was later adapted for the synthesis of the parent, unsubstituted bicyclo[1.1.0]butane. rsc.org

The core reaction is illustrated by the formation of the ethyl ester, which is analogous to the synthesis of the methyl ester.

General Reaction Scheme for Wiberg-Ciula Synthesis

Alternative classical approaches avoid the pre-formation of a cyclobutane (B1203170) ring and instead build the bicyclic system through sequential cyclopropanations. One such strategy, developed by Gaoni, utilizes epoxy-sulfones as starting materials. rsc.org Treatment with n-butyllithium initiates a cyclopropane (B1198618) formation along with the opening of the epoxide ring. The resulting alcohol is converted to a sulfonate ester, which then undergoes a second lithiation and intramolecular cyclopropanation to yield a bicyclo[1.1.0]butane sulfone. rsc.org

Another approach involves an amide-directed Simmons-Smith cyclopropanation. pitt.edu This method was used to assemble the bicyclo[1.1.0]butyl skeleton from propargyl amides, demonstrating the versatility of intramolecular cyclopropanation in forming this strained ring system. pitt.edu

Transition-Metal Catalyzed Syntheses

The development of transition-metal catalysis has provided powerful and efficient methods for synthesizing bicyclo[1.1.0]butanes, often with high degrees of control over selectivity.

Rhodium catalysts are particularly effective in synthesizing bicyclo[1.1.0]butane systems through the intramolecular cyclopropanation of specific diazo compounds. acs.orgnih.gov Dirhodium catalysts can decompose homoallylic diazo species, leading to the formation of the bicyclo[1.1.0]butane core with excellent diastereoselectivity. rsc.org This method has been utilized to synthesize 2-substituted bicyclo[1.1.1]pentane carboxylates, where the initial step is a dirhodium-catalyzed intramolecular cyclopropanation to form a bicyclo[1.1.0]butane intermediate. acs.orgnih.gov

Beyond synthesis, rhodium(I) catalysts are also employed to induce rearrangements of the bicyclo[1.1.0]butane skeleton. acs.orgnih.govchemrxiv.org These "strain-release" reactions can convert BCBs into novel bridged heterocyclic scaffolds. acs.orgnih.gov The reaction pathway is thought to involve the coordination of the Rh(I) species to the bicyclobutane, followed by cleavage of the strained C-C bonds to form a rhodium carbenoid or metallocyclobutane intermediate, which then rearranges to the final product. acs.orgchemrxiv.orgacs.org The specific outcome of these cycloisomerizations can be highly dependent on the ligands attached to the rhodium catalyst. researchgate.net

Palladium catalysis offers distinct pathways for reactions involving bicyclobutanes. While not typically used for the primary synthesis of the BCB core, palladium catalysts are instrumental in cycloaddition reactions that utilize the high strain energy of BCBs. acs.org For instance, palladium-catalyzed ligand-controlled, tunable cycloadditions of bicyclobutanes with vinyl oxiranes can lead to divergent outcomes. acs.org Depending on the phosphine (B1218219) ligand used, the reaction can be directed toward either a formal (5+3) cycloaddition to yield eight-membered ethers or a hetero-[2σ+2σ] cycloaddition to form 2-oxabicyclo[3.1.1]heptanes. acs.org Another application is the palladium-catalyzed allylic amination of vinyl bicyclo[1.1.0]butanes, which provides a strain-release pathway to alkylidenecyclobutanes. researchgate.net

A significant advancement in the synthesis of bicyclo[1.1.0]butane carboxylates is the development of enantioselective methods. These approaches utilize chiral rhodium catalysts to control the stereochemistry of the ring formation.

Davies and coworkers demonstrated that chiral dirhodium catalysts can effectively mediate the enantioselective synthesis of 2-arylbicyclo[1.1.0]butane carboxylates. rsc.orgacs.org Using 2-diazo-5-arylpent-4-enoates as precursors, the reaction catalyzed by Rh₂(R-BTPCP)₄ produces the desired bicyclobutanes with high levels of asymmetric induction, achieving enantiomeric excesses (ee) in the range of 70–94%. acs.orgemory.edunih.gov

Later work by Fox and coworkers developed conditions with greater substrate generality and often higher enantioselectivity by using the catalyst Rh₂(S-NTTL)₄ at low temperatures. rsc.org These enantioenriched BCB products are valuable intermediates, for example, in reactions with organocuprates to yield densely functionalized, enantioenriched cyclobutanes. rsc.org It has also been demonstrated that enantioenriched BCBs bearing a quaternary carbon center at the bridgehead can be synthesized with excellent enantiospecificity using a commercially available chiral rhodium catalyst. acs.org

Enantioselective Rhodium-Catalyzed Synthesis of Bicyclo[1.1.0]butane Carboxylates
CatalystSubstrate TypeKey FeaturesReported Enantiomeric Excess (ee)Reference
Rh₂(R-BTPCP)₄2-Diazo-5-arylpent-4-enoatesHighly diastereoselective; preferential formation at low catalyst loadings.70-94% acs.org, emory.edu, nih.gov
Rh₂(S-NTTL)₄Various diazo-enoatesBroader substrate scope and generally higher enantioselectivity at cryogenic temperatures.High rsc.org

Organometallic and Directed Functionalization Strategies

The generation of bicyclo[1.1.0]butyllithium intermediates is a key strategy for the synthesis of functionalized bicyclo[1.1.0]butanes (BCBs). One established method involves the treatment of 1-bromo-3-chlorocyclobutane (B1620077) with molten sodium in an intramolecular Wurtz-type coupling. Another versatile approach, developed by Brinker and coworkers, utilizes the reaction of specific trihalides with two equivalents of an alkyllithium reagent to produce bicyclobutyllithium species. nih.govacs.org These highly reactive intermediates can be subsequently trapped with a variety of electrophiles to yield functionalized BCBs. nih.govacs.org

Gassman and coworkers demonstrated an alternative route involving the direct deprotonation of a bridgehead C–H bond using an organolithium reagent to form the lithiated BCB. nih.govacs.org This method capitalizes on the enhanced acidity of the bridgehead proton due to the high s-character of its carbon-hydrogen bond.

More recently, a streamlined one-flow process has been developed for the generation and subsequent functionalization of bicyclo[1.1.0]butyllithium. nih.govacs.org This continuous flow method offers significant advantages over traditional batch processes, including the use of a single organolithium reagent and the ability to operate at a much higher temperature (0 °C versus -78 °C), which enhances the practicality and scalability of the synthesis. nih.govacs.org In an optimized flow process, increasing the residence time for the generation of the bicyclo[1.1.0]butyllithium species from 15 to 50 seconds led to a substantial increase in the yield of the trapped product, from 16% to 92%. nih.govacs.org However, further extending this time resulted in a sharp decrease in yield, likely due to the decomposition of the unstable organolithium intermediate. nih.govacs.org

The versatility of this flow methodology has been demonstrated through the successful trapping of the bicyclo[1.1.0]butyllithium with a range of electrophiles, including aldehydes, ketones, Weinreb amides, and imines, affording the corresponding functionalized BCBs in excellent yields (89% to >95%). acs.org

Table 1: Optimization of Residence Time in Flow Synthesis

EntryResidence Time (tR1, seconds)Yield (%)
11516
22045
33073
44088
55092
66075
79050
812032

The synthesis of polysubstituted bicyclo[1.1.0]butanes presents a significant challenge due to the inherent strain of the bicyclic scaffold. rsc.org Traditional methods often require linear syntheses with limited functional group tolerance. nih.govacs.org A powerful "late-stage" functionalization approach involves the directed metalation of pre-formed BCBs. nih.govacs.orgresearchgate.net This strategy enables the introduction of substituents onto the bridges of the BCB core. nih.govacs.org

Specifically, the directed metalation of readily accessible BCB amides has been shown to be an effective method for producing tri- and tetrasubstituted BCBs. nih.govacs.org This approach allows for the generation of a diverse array of bridge-substituted BCBs, which can serve as versatile building blocks for other small ring systems. nih.govacs.org The utility of this methodology extends to a directed metalation/Negishi cross-coupling sequence to further diversify the bridgehead position. rsc.org This reaction proceeds under mild conditions and demonstrates broad scope and tolerance for various functional groups, providing access to a range of biologically relevant BCBs. rsc.org The directing group plays a crucial role in this transformation, with the N,N-diisopropylamide group showing efficacy in directing the metalation and subsequent cross-coupling reactions to yield products in good to high yields (73-93%). rsc.org

Table 2: Examples of Directed Metalation/Cross-Coupling Products

Product NumberDirecting GroupElectrophileYield (%)
39N,N-diisopropylamideIodobenzene73
40N,N-diisopropylamide4-Iodotoluene93

Photochemical and Radical-Mediated Synthetic Routes

A two-step synthetic sequence commencing with a photo-Hunsdiecker reaction provides a convenient route to substituted bicyclo[1.1.0]butanes from commercially available starting materials. chemrxiv.orgchemrxiv.org This process begins with the generation of iodo-bicyclo[1.1.1]pentanes via a mild, metal-free decarboxylative iodination of bicyclo[1.1.1]pentane-1-carboxylic acids. chemrxiv.orgchemrxiv.orgacs.orgnih.gov This reaction is promoted by irradiation with a simple compact fluorescent lamp (CFL) at ambient temperature. chemrxiv.org

The resulting iodo-bicyclo[1.1.1]pentane intermediates are then converted to the corresponding substituted bicyclo[1.1.0]butanes through a reaction with various nucleophiles, including primary and secondary amines, as well as aliphatic thiols, in sulfolane. chemrxiv.orgresearchgate.net An X-ray crystal structure confirmed the rearrangement from the bicyclo[1.1.1]pentane to the bicyclo[1.1.0]butane skeleton during this substitution reaction. chemrxiv.org The methyl ester-substituted iodo-bicyclo[1.1.1]pentane has also been shown to be a competent electrophile in these reactions. chemrxiv.org

Table 3: Optimization of the Photo-Hunsdiecker Reaction

EntryIodine SourceSolventYield (%)
1I2MeCN<10
2NISMeCN<10
3DIHMeCN79
4DIHAcetone65
5DIHDCM72

The unique electronic properties of the strained σ-framework of bicyclo[1.1.0]butanes allow them to undergo single-electron oxidation to form the corresponding radical cations. acs.orgnih.gov This reactivity has been harnessed through the use of photoredox catalysis to access alternative modes of BCB reactivity. acs.orgnih.govnih.gov The synthetic utility of these bicyclo[1.1.0]butyl radical cations is highlighted by their participation in highly regio- and diastereoselective [2π + 2σ] cycloaddition reactions with a broad range of alkene coupling partners. acs.orgnih.govnih.gov

This transformation is notable for its wide scope, which includes styrene-type, heteroatom-substituted, and, for the first time in this class of reaction, non-activated alkenes. acs.orgnih.gov Mechanistic studies, including cyclic voltammetry, indicate that the bicyclo[1.1.0]butane radical cation is a key intermediate in this cycloaddition. rsc.org The reaction is initiated by a single-electron transfer from the BCB to the excited state of a photocatalyst. rsc.org The resulting radical cation then undergoes a radical addition with an alkene, followed by an intramolecular cyclization and subsequent reduction to yield the final bicyclo[2.1.1]hexane product and regenerate the photocatalyst. rsc.org Quantum yield measurements suggest that a radical chain mechanism may be operative. rsc.org

Iv. Advanced Methodologies and Specialized Reactions in Bicyclo 1.1.0 Butane Chemistry

Catalytic Asymmetric Transformations of Bicyclo[1.1.0]butanes

The development of catalytic asymmetric methods to control the stereochemical outcome of reactions involving bicyclo[1.1.0]butanes is a burgeoning area of research. These strategies are crucial for accessing enantioenriched products, which are of paramount importance in medicinal chemistry and materials science. Two prominent strategies, enantioselective ring-opening reactions and organocatalytic asymmetric isomerization, have demonstrated significant promise in this regard.

Enantioselective ring-opening reactions of bicyclo[1.1.0]butanes represent a powerful strategy for the synthesis of chiral cyclobutane (B1203170) derivatives. These reactions typically involve the use of a chiral catalyst to control the stereoselective addition of a nucleophile or electrophile across the strained central bond of the BCB core. While significant progress has been made in the broader field of BCB transformations, the development of highly enantioselective ring-opening reactions remains an active area of investigation. diva-portal.org

Recent research has focused on the use of transition metal catalysts and chiral Brønsted acids to achieve high levels of stereocontrol. diva-portal.org These catalytic systems can activate the BCB substrate and guide the incoming reagent to a specific face of the molecule, thereby establishing a new stereocenter with high fidelity. The resulting chiral cyclobutane scaffolds are valuable intermediates in the synthesis of complex molecules.

A significant breakthrough in the catalytic asymmetric transformation of BCBs has been the development of organocatalytic enantioselective isomerization reactions. nih.gov This approach utilizes small organic molecules as chiral catalysts to promote the rearrangement of bicyclo[1.1.0]butanes into valuable chiral cyclobutenes. diva-portal.orgacs.org

A notable example involves the use of a chiral N-triflyl phosphoramide (B1221513) as a Brønsted acid catalyst. nih.govdiva-portal.org This organocatalyst effectively protonates the bicyclo[1.1.0]butane substrate, initiating a cascade that leads to the formation of a chiral cyclobutene (B1205218) product with high enantioselectivity. diva-portal.org The reaction proceeds under mild conditions and demonstrates good functional group tolerance, making it a highly attractive method for the synthesis of enantioenriched cyclobutenes. acs.org These products serve as versatile synthetic intermediates, amenable to a range of downstream transformations. acs.org

CatalystSubstrate ScopeEnantiomeric Excess (ee)Reference
N-triflyl phosphoramideBCB esters, amides, and ketonesUp to 96% nih.gov

This interactive table summarizes the key features of the organocatalytic asymmetric isomerization of bicyclo[1.1.0]butanes.

Modern Photochemistry and Photoredox Catalysis

Visible-light photochemistry and photoredox catalysis have emerged as powerful tools for activating bicyclo[1.1.0]butanes under mild conditions. rsc.org These methods offer unique reaction pathways that are often complementary to traditional thermal reactions, enabling novel transformations and the construction of complex molecular architectures.

The photochemical activation of bicyclo[1.1.0]butanes can proceed through two primary mechanisms: single electron transfer (SET) and energy transfer (EnT). In a SET process, the photocatalyst, upon excitation by visible light, engages in a single electron transfer with the BCB substrate. This can either be an oxidation to form a BCB radical cation or a reduction to form a radical anion. rsc.orgacs.org The formation of these radical ion intermediates opens up unique pathways for subsequent reactions. acs.org For instance, the BCB radical cation is a key intermediate in certain [2π + 2σ] cycloaddition reactions. rsc.org

Alternatively, an energy transfer (EnT) mechanism involves the transfer of energy from the excited state of the photocatalyst to the BCB substrate, without a net electron transfer. This process generates a triplet-excited state of the BCB, which can then undergo reactions such as cycloadditions. rsc.org The choice between a SET and EnT pathway is often dictated by the specific photocatalyst, substrate, and reaction conditions employed. researchgate.net

Photoredox catalysis has proven to be particularly effective in promoting formal cycloaddition reactions of bicyclo[1.1.0]butanes with various coupling partners, such as alkenes and aldehydes. diva-portal.orgacs.org These reactions, often proceeding through a [2σ + 2π] cycloaddition pathway, allow for the construction of bicyclo[2.1.1]hexane and oxabicyclo[2.1.1]hexane frameworks. diva-portal.org

One notable application is the use of a strongly oxidizing acridinium-based organophotocatalyst. diva-portal.org This catalyst facilitates the oxidative activation of BCBs, leading to their formal cycloaddition with alkenes. diva-portal.org Mechanistic studies, including electrochemical and photophysical analyses, support the proposed oxidative pathways. diva-portal.orgdiva-portal.org The synthetic utility of these photoredox-catalyzed cycloadditions is highlighted by their ability to accommodate a broad range of substrates, including non-activated alkenes, which have been challenging partners in previous methods. acs.orgnih.gov

Reaction TypeCatalyst TypeKey IntermediateProduct ScaffoldReferences
[2σ + 2π] CycloadditionAcridinium organophotocatalystBCB radical cationBicyclo[2.1.1]hexane diva-portal.orgacs.org
[2σ + 2π] CycloadditionAcridinium organophotocatalystBCB radical cationOxabicyclo[2.1.1]hexane diva-portal.org

This interactive table provides an overview of photoredox-catalyzed formal cycloaddition reactions of bicyclo[1.1.0]butanes.

Continuous Flow Chemistry for Bicyclo[1.1.0]butane Synthesis and Functionalization

Continuous flow chemistry offers several advantages over traditional batch processes, including enhanced safety, improved scalability, and better control over reaction parameters. The application of flow technology to the chemistry of bicyclo[1.1.0]butanes is a promising development, particularly for handling reactive intermediates. nih.gov

A streamlined, one-flow process has been developed for the generation of bicyclo[1.1.0]butyllithium and its subsequent functionalization with a variety of electrophiles. nih.gov This method avoids the need to isolate the highly reactive organolithium intermediate. Compared to conventional batch methods, the flow process can be operated at significantly higher temperatures (0 °C vs. -78 °C) and utilizes a single, less hazardous organolithium reagent. nih.gov This approach not only enhances the practicality and scalability of bicyclo[1.1.0]butane functionalization but also aligns with the principles of green chemistry by enabling the use of more sustainable solvents. nih.gov The development of such continuous flow methods is crucial for the efficient and safe production of functionalized bicyclo[1.1.0]butane derivatives for applications in drug discovery and materials science. nih.govacs.org

Umpolung Reactivity of Bicyclo[1.1.0]butane σ-Bonds

Umpolung, a concept of polarity inversion, significantly broadens the scope of organic synthesis by enabling reactions that are contrary to the inherent reactivity of a functional group. nih.gov While traditionally applied to carbonyl and imine derivatives, this concept has been extended to the strained C–C σ-bonds of bicyclo[1.1.0]butanes (BCBs). nih.govresearchgate.net The inherent reactivity of BCBs typically involves reactions at the β-position of the bridging C–C σ-bond. nih.gov However, strategies that reverse this polarity open up new avenues for chemical transformations. nih.gov

Recent research has demonstrated an umpolung reaction of BCBs with electron-deficient alkenes, which proceeds without the need for transition-metal catalysis. nih.govresearchgate.net This transformation is driven by the high ring strain of the bicyclo[1.1.0]butane core and allows for the construction of a C(sp³)–C(sp³) bond at the typically electrophilic position of the C–C σ-bond. nih.govresearchgate.net In this process, the strained bridging σ-bond of the BCB acts as the ene component in a reaction that provides a direct route to functionalized cyclobutenes and conjugated dienes. nih.govresearchgate.net

The reaction of bicyclo[1.1.0]butanes with various electron-deficient alkenes has been shown to be an atom-economic approach to these valuable structural motifs. nih.gov Mechanistic investigations, including density functional theory (DFT) calculations, suggest that the reaction proceeds through a concerted Alder-ene type mechanism. nih.govresearchgate.net This pathway involves the cleavage of the C–C σ-bond with a concurrent hydrogen transfer, leading to the formation of the cyclobutene products. researchgate.net

The scope of this umpolung reactivity has been explored with a variety of substituted bicyclo[1.1.0]butanes and electron-deficient alkenes, yielding a range of cyclobutene and conjugated diene products. The general reaction conditions involve heating the bicyclo[1.1.0]butane and the alkene in a solvent such as DMSO. nih.gov

Below is a table summarizing representative examples of this umpolung reaction, showcasing the diversity of the products that can be synthesized.

Bicyclo[1.1.0]butane Reactant (1a)Alkene Reactant (2)Product(s) (3 or 6)Yield (%)Diastereomeric Ratio (dr)
Methyl bicyclo[1.1.0]butane-1-carboxylateDiethyl maleateDiethyl 2-(cyclobuten-1-yl)succinate7310:1
This compoundN,N-DimethylacrylamideN,N-dimethyl-2-(cyclobuten-1-yl)propanamideNot SpecifiedNot Specified
This compoundAcrylonitrile2-(Cyclobuten-1-yl)propanenitrileNot SpecifiedNot Specified

This table is generated based on the description of the reaction in the cited literature; specific yield and dr values for all examples may not be explicitly stated in the source. researchgate.netnih.gov

This polarity-reversal strategy for bicyclo[1.1.0]butanes provides a significant expansion of their synthetic utility, offering novel pathways to important carbocyclic structures. nih.gov

V. Applications in Advanced Organic Synthesis

Bicyclo[1.1.0]butanes as Versatile Building Blocks for Complex Carbocycles

The inherent reactivity of the bicyclo[1.1.0]butane core allows for its strategic use in the synthesis of a wide array of complex carbocyclic systems. Through carefully controlled ring-opening and cycloaddition reactions, chemists can access functionalized cyclobutanes, larger bicyclic scaffolds, and intricate spirocyclic and fused ring systems.

The ring-opening of bicyclo[1.1.0]butanes is a powerful and straightforward method for the synthesis of polysubstituted cyclobutanes, which are significant structural motifs in pharmaceutical compounds. nih.gov Various catalytic systems and reaction conditions have been developed to control the regioselectivity and stereoselectivity of these transformations.

One notable strategy involves the merger of C–C bond cleavage in BCBs with ruthenium-catalyzed remote C–H functionalization of heteroarenes. This approach has led to the efficient synthesis of densely substituted tri- and tetrasubstituted cyclobutanes under mild conditions. d-nb.info For instance, the reaction of benzyl-bicyclo[1.1.0]butane-1-carboxylate with 2-phenylpyridine (B120327) and ethyl-2-bromo-2,2-difluoroacetate, catalyzed by a ruthenium(II) complex, yields a 1,1,3-trisubstituted cyclobutane (B1203170). d-nb.info This method demonstrates excellent functional group tolerance, accommodating esters, thiophenes, ketones, amides, and sulfones on the BCB scaffold. d-nb.info

Transition metal catalysis plays a pivotal role in the functionalization of BCBs. Rhodium(I) catalysts, for example, can promote the isomerization of bicyclo[1.1.0]butanes to form transient metal carbenoid species, which can be trapped intramolecularly to yield complex heterocyclic systems. nih.govnih.gov Palladium-catalyzed reactions have also been employed, such as the cyclization of N-(2-iodophenyl)-N-methylbicyclo[1.1.0]butane-1-carboxamides to produce 3-allylindolin-2-ones. researchgate.net

Furthermore, catalyst-free, radical-mediated reactions provide another avenue for the synthesis of substituted cyclobutanes from BCBs with high yields and diastereoselectivity. researchgate.net Regiodivergent hydrophosphination of BCBs can be achieved under catalyst control, yielding either α- or β-addition products with high regio- and diastereoselectivity. nih.gov These phosphine-substituted cyclobutane derivatives can be further functionalized, for example, by condensation with carboxyl-containing drugs, highlighting their potential in medicinal chemistry. nih.gov

The following table summarizes selected examples of the synthesis of functionalized cyclobutanes from bicyclo[1.1.0]butane derivatives.

Starting Bicyclo[1.1.0]butaneReagentsCatalyst/ConditionsProduct TypeRef.
Benzyl-bicyclo[1.1.0]butane-1-carboxylate2-Phenylpyridine, Ethyl-2-bromo-2,2-difluoroacetateRu(O2CMes)2(p-cymene)1,1,3-Trisubstituted cyclobutane d-nb.info
Bicyclo[1.1.0]butane-1-carboxylateHydrazoic acidNot specifiedCyclobutane-containing amino acids rsc.org
2-Arylbicyclo[1.1.0]butane carboxylatesOrganocuprate nucleophilesNot specifiedEnantioenriched, densely functionalized cyclobutanes rsc.org
Bicyclo[1.1.0]butyl boronate complexesElectrophiles (e.g., benzaldehyde)Not specified1,1,3-Trisubstituted cyclobutanes researchgate.netbris.ac.uk

Bicyclo[1.1.0]butanes serve as valuable precursors for the construction of larger, bridged bicyclic systems, such as bicyclo[3.1.1]heptanes. These scaffolds are of significant interest as they can act as bioisosteres for meta-substituted arenes in medicinal chemistry. nih.govrsc.orgresearchgate.net

A photoinduced [3σ+2σ] cycloaddition between bicyclo[1.1.0]butanes and cyclopropylamines has been developed for the synthesis of trisubstituted bicyclo[3.1.1]heptanes under mild and operationally simple conditions. nih.gov This method provides access to unique 4-aminobicyclo[3.1.1]heptane derivatives that can be further functionalized. nih.gov

Another approach involves a formal dipolar [4π+2σ] cycloaddition of BCBs with nitrones, generated in situ from hydroxylamines and polyformaldehyde, to yield 2-oxa-3-azabicyclo[3.1.1]heptanes. rsc.org This amine-promoted synthesis proceeds under mild conditions with excellent functional group tolerance. rsc.org Computational studies have provided insight into the mechanism of this selective cycloaddition. rsc.org

Furthermore, organocatalyzed umpolung (3+3) cycloaddition of 2-indolylmethanols with BCBs, promoted by a Brønsted acid and hexafluoroisopropanol (HFIP), affords a variety of indole-fused bicyclo[3.1.1]heptanes with high regioselectivity and diastereoselectivity. acs.org Palladium-catalyzed double strain-release (3+3) cycloaddition involving BCBs and vinylcyclopropanes has also been reported for the synthesis of vinylbicyclo[3.1.1]heptanes. rsc.org

The table below provides an overview of different methods for constructing Bicyclo[n.1.1]alkane scaffolds from bicyclo[1.1.0]butanes.

Bicyclo[1.1.0]butane DerivativeCoupling PartnerCatalyst/ConditionsResulting Bicyclo[n.1.1]alkaneRef.
Bicyclo[1.1.0]butanesCyclopropylaminesPhotoredox catalysis4-Aminobicyclo[3.1.1]heptanes nih.gov
Bicyclo[1.1.0]butanesHydroxylamines, PolyformaldehydeAmine-promoted2-Oxa-3-azabicyclo[3.1.1]heptanes rsc.org
Bicyclo[1.1.0]butanes2-IndolylmethanolsBrønsted acid, HFIPIndole-fused bicyclo[3.1.1]heptanes acs.org
Bicyclo[1.1.0]butanesVinylcyclopropanesPalladium catalystVinylbicyclo[3.1.1]heptanes rsc.org

The reactivity of bicyclo[1.1.0]butanes can also be harnessed to generate more complex polycyclic architectures, including spirocyclic and fused ring systems. These intricate structures are of great interest in drug discovery and materials science.

A scandium-catalyzed spirocyclization of simple BCBs with azomethine imines has been developed to synthesize previously inaccessible 6,7-diazaspiro[3.4]octanes. rsc.org This strain-release driven approach provides a new platform for creating spirocyclobutanes, which have attracted considerable attention due to their diverse biological activities. rsc.org

Furthermore, Lewis acid catalysis can be used to control the reaction pathway of BCBs, enabling a switch from a [2π+2σ] to a hetero-[4π+2σ] cycloaddition. chemrxiv.org For example, the reaction of BCBs with 3-benzylideneindoline-2-thione derivatives can lead to either bicyclo[2.1.1]hexanes featuring a spirocyclic quaternary carbon center or thiabicyclo[4.1.1]octanes, depending on the choice of Lewis acid and BCB substrate. chemrxiv.org

The addition of dichlorocarbene (B158193) to methyl 3-phenylbicyclo[1.1.0]-butane-1-carboxylate has been utilized in the synthesis of methyl 2,2-dichloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate, a bridged system. thieme-connect.com While the substrate scope of this particular method is limited, it represents an early example of using BCBs to construct more complex bridged scaffolds. thieme-connect.com

Incorporation into sp3-Rich Molecular Architectures

In the field of medicinal chemistry, there is a growing emphasis on moving away from flat, aromatic structures towards more three-dimensional, sp3-rich molecular architectures. This trend, often referred to as "escaping from flatland," is driven by the potential for improved physicochemical properties, such as increased solubility and metabolic stability, as well as enhanced pharmacokinetic profiles. d-nb.infonih.gov Bicyclo[1.1.0]butanes, including methyl bicyclo[1.1.0]butane-1-carboxylate, are ideal starting materials for the synthesis of such sp3-rich molecules. chemrxiv.org

The strain-release reactions of BCBs naturally lead to the formation of three-dimensional scaffolds. For example, the synthesis of functionalized cyclobutanes and bicyclo[n.1.1]alkanes from BCBs directly increases the fraction of sp3-hybridized carbon atoms (Fsp3) in the resulting molecules. d-nb.info These products are considered promising bioisosteres for arenes. d-nb.inforsc.org

The ability to generate stereodefined polysubstituted BCBs, even those lacking electron-withdrawing groups and possessing multiple quaternary stereocenters, further expands their utility in creating complex and diverse sp3-rich structures. acs.orgnih.gov The development of methods for the synthesis of enantioenriched BCBs also allows for the preparation of chiral sp3-rich molecules, which is crucial for their application in drug discovery. rsc.orgacs.org

Development of Novel Monomers for Polymer Science

The high strain energy of the bicyclo[1.1.0]butane ring system makes it susceptible to ring-opening polymerization. This compound, in particular, has been investigated as a monomer for the synthesis of novel polymers. The polymerization of this compound was noted to occur spontaneously at room temperature in early studies. rsc.org

Anionic polymerization of this compound, initiated with tert-butyllithium/bis(2,6-di-tert-butylphenoxy)ethylaluminum in toluene (B28343) at low temperatures, has been shown to produce polymers with a high trans-ratio of greater than 90% in the polymer backbone. rsc.org However, this polymerization method has been observed to have low initiator efficiency and result in a broad molecular weight distribution, likely due to side reactions involving the ester functionality. rsc.org The reactivity of the central C-C bond in BCBs has also been leveraged in free-radical ring-opening polymerizations. rsc.org

Synthetic Utility in Ligand Design and Preparation

The ability to introduce a wide range of functional groups onto the bicyclo[1.1.0]butane scaffold and its ring-opened products makes it a valuable platform for the design and synthesis of novel ligands for coordination chemistry and catalysis. The rigid, three-dimensional nature of BCB-derived structures allows for precise spatial arrangement of coordinating atoms.

For example, the synthesis of stereodefined polysubstituted BCBs allows for the incorporation of various substituents that could act as donor atoms for metal coordination. acs.org Furthermore, the functionalized cyclobutanes and bicyclic systems derived from BCBs can be elaborated to include ligating moieties. The phosphine-substituted cyclobutanes synthesized via regiodivergent hydrophosphination of BCBs are direct precursors to phosphine (B1218219) ligands, which are ubiquitous in catalysis. nih.gov

Rhodium(I)-catalyzed annulative rearrangements of BCB-linked heterocycles have been used to create unprecedented bridged heterocyclic scaffolds. nih.govacs.org These complex, rigid structures, which can be further functionalized, have the potential to serve as unique ligand frameworks. The ability to perform these transformations with a wide tolerance of functional groups enhances their applicability in the synthesis of tailored ligands. nih.gov

Bicyclo[1.1.0]butane Derivatives as Structural Bioisosteres

In modern drug discovery, the strategic replacement of specific functional groups or fragments within a biologically active molecule with other groups that retain similar biological activity is a cornerstone of medicinal chemistry. This principle, known as bioisosterism, is a critical tool for optimizing drug candidates' physicochemical and pharmacokinetic properties. A significant trend in this field is the move to "escape from flatland," a concept that advocates for replacing flat, aromatic ring systems, common in many drugs, with three-dimensional, saturated carbocyclic scaffolds. rsc.orgresearchgate.netresearchgate.net Bicyclo[1.1.0]butane (BCB) derivatives have emerged as highly valuable building blocks in this endeavor, primarily serving as precursors to C(sp³)-rich bioisosteres that can mimic the spatial arrangement of substituted arenes. chinesechemsoc.orgrsc.org

The high strain energy inherent in the bicyclo[1.1.0]butane framework makes it a versatile synthon for constructing more complex three-dimensional structures through strain-release reactions. chinesechemsoc.orgnih.govrsc.org While BCBs themselves can be incorporated into bioactive compounds, they are more frequently utilized as intermediates in the synthesis of other valuable bicyclic systems, such as bicyclo[1.1.1]pentanes (BCPs) and bicyclo[2.1.1]hexanes (BCHs). rsc.orgrsc.orgnih.gov These rigid, non-planar scaffolds serve as effective bioisosteres for phenyl rings, often leading to improved properties like enhanced solubility, greater metabolic stability, and better pharmacokinetics. researchgate.netrsc.org

The utility of BCB derivatives as precursors to established bioisosteres is a key aspect of their application. For instance, BCPs are now widely recognized as effective bioisosteres for para-substituted phenyl rings. researchgate.netchemrxiv.orgbeilstein-journals.org Similarly, BCHs have gained significant attention as suitable replacements for ortho- and meta-substituted benzenes. rsc.orgbeilstein-journals.org The synthesis of these valuable scaffolds often relies on the unique reactivity of BCBs, particularly their participation in various cycloaddition reactions. chinesechemsoc.orgrsc.orgresearchgate.net By leveraging BCB chemistry, medicinal chemists can access a diverse range of three-dimensional structures to replace aromatic moieties, thereby expanding the available chemical space for drug design. acs.org

The table below summarizes the key bioisosteric relationships involving derivatives synthesized from bicyclo[1.1.0]butanes.

Original FragmentBioisosteric ReplacementKey AdvantagesExample Precursor
para-Substituted Phenyl RingBicyclo[1.1.1]pentane (BCP)Improves aqueous solubility, metabolic stability, and can enhance potency. researchgate.net Mimics linear geometry. beilstein-journals.orgBicyclo[1.1.0]butane
ortho-Substituted Phenyl RingBicyclo[2.1.1]hexane (BCH)Provides a rigid scaffold that mimics the spatial vector of substituents. rsc.orgbeilstein-journals.org Can improve physicochemical properties.Bicyclo[1.1.0]butane
meta-Substituted Phenyl RingBicyclo[2.1.1]hexane (BCH)Offers a three-dimensional alternative to the planar aromatic system. rsc.orgacs.org Can optimize drug-target interactions.Bicyclo[1.1.0]butane

Vi. Conclusion and Future Research Directions

Current Challenges in Methyl Bicyclo[1.1.0]butane-1-carboxylate Chemistry

Despite significant progress, several challenges persist in the chemistry of this compound and related derivatives. A primary hurdle has been the development of general and scalable methods for the synthesis and functionalization of the BCB core, particularly at the bridgehead and methylene (B1212753) positions. rsc.orgrsc.org While methods for introducing substituents at the bridgehead exist, achieving diverse and controlled functionalization remains an active area of research. pitt.edu

Furthermore, controlling stereoselectivity in reactions involving BCBs is a significant challenge. The development of catalytic asymmetric transformations that can deliver enantioenriched bicyclo[n.1.1]alkane scaffolds is crucial for their application in the synthesis of chiral drugs and other bioactive molecules. chinesechemsoc.org While some progress has been made in enantioselective cycloadditions, the field is still in its early stages. acs.orgrsc.orgnih.gov

The handling of some highly strained BCB derivatives can also pose practical challenges due to their potential for oligomerization or decomposition, particularly under thermal or certain catalytic conditions. thieme-connect.com This necessitates the development of milder reaction conditions to fully exploit their synthetic potential.

Emerging Trends and Underexplored Reactivity Modes

A major emerging trend in BCB chemistry is the use of photoredox catalysis to access novel reactivity. nih.govnih.gov This strategy has enabled the single-electron oxidation of BCBs to form bicyclo[1.1.0]butyl radical cations, which can participate in highly regio- and diastereoselective [2π + 2σ] cycloaddition reactions with a broad range of alkenes, including non-activated ones. nih.govnih.gov This oxidative activation of BCBs represents a departure from the more traditional strain-release nucleophile addition and reductive activation pathways. diva-portal.orgacs.org

The exploration of BCBs as 1,3-dipolar zwitterionic synthons in polar (3+X) cycloadditions is another promising area. chinesechemsoc.org This approach allows for the construction of valuable bicyclo[n.1.1]alkane scaffolds. Additionally, the ability of the strained central bond of BCBs to exhibit π-like reactivity in cycloadditions is being increasingly recognized and exploited. nih.gov

The application of BCBs as "covalent warheads" in chemical biology and drug discovery is a nascent but rapidly growing field. rsc.orgnih.gov The high reactivity of the strained ring system allows for selective covalent modification of biological targets, such as cysteine residues in proteins. nih.gov

Potential for Further Methodological Advancements and Synthetic Applications

The future of this compound chemistry is bright, with ample opportunities for methodological advancements and new synthetic applications. A key area for future research will be the development of new catalytic systems, including chiral catalysts, to further expand the scope and utility of asymmetric transformations of BCBs. chinesechemsoc.org This will be critical for accessing a wider range of enantioenriched building blocks for drug discovery.

Further exploration of the synthetic potential of bicyclo[1.1.0]butyl radical cations and other reactive intermediates derived from BCBs is warranted. nih.gov This could lead to the discovery of entirely new reaction manifolds and provide access to previously unattainable molecular scaffolds.

The design and synthesis of novel BCB derivatives with tailored reactivity and functionality will continue to be a priority. This includes the development of more efficient routes to substituted BCBs, which will broaden their applicability in various fields. rsc.org

Q & A

Q. What are the common synthetic routes for methyl bicyclo[1.1.0]butane-1-carboxylate?

Methodological Answer: Synthesis often exploits the strain energy of bicyclo[1.1.0]butane (BCB) scaffolds. Key approaches include:

  • Intramolecular displacement : Functionalized cyclopropanes undergo ring-opening to form BCBs (e.g., via elimination reactions) .
  • Photoredox-catalyzed amidyl radical insertion : Visible light, Ir(III) catalysts (e.g., Ir(ppy)₃), and dichloroethane (DCE) solvent enable C–N bond formation at the bridgehead position .
  • Electrophilic functionalization : Methyl chloroformate or dimethyl disulfide reacts with pre-formed BCB intermediates under mild conditions (e.g., 61–96% yields via flash chromatography) .

Q. Table 1: Synthetic Methods Comparison

MethodConditionsYieldKey FeaturesReferences
Intramolecular displacementFunctionalized cyclopropanesN/AUtilizes ring strain
Photoredox catalysisIr(ppy)₃, DCE, visible lightModerateRadical-mediated C–N bond formation
Electrophilic couplingMethyl chloroformate, NEt₃, pentane61–96%Late-stage diversification

Q. How is the structure of this compound characterized?

Methodological Answer: Key analytical techniques include:

  • IR Spectroscopy : Ester C=O stretches (~1737 cm⁻¹) and carbamate/amide bands (~1628 cm⁻¹) confirm functional groups .
  • HRMS : Exact mass determination (e.g., [M+H]+ = 254.1751) validates molecular formulae .
  • Chromatography : Flash chromatography (e.g., 10–40% Et₂O in pentane) isolates products with Rf values ~0.28–0.40 .

Q. Table 2: Characterization Techniques

TechniqueParametersApplicationReferences
IR Spectroscopyνmax = 1737 cm⁻¹ (C=O)Functional group identification
HRMSExact mass ±0.0003 DaMolecular formula confirmation
Flash ChromatographyEt₂O/pentane gradientsPurification

Q. What thermodynamic properties are critical for handling this compound?

Methodological Answer: BCBs exhibit high strain energy (~59.0 kJ/mol for ring-opening reactions), requiring careful handling to avoid unintended reactivity . Key data include:

  • Heat of reaction (ΔrH°) : 59.0 ± 4.2 kJ/mol for BCB ring-opening (measured via calorimetry) .
  • Molecular weight : 54.0904 g/mol (BCB core) and 152.23 g/mol (substituted derivatives) .

Advanced Research Questions

Q. How do substituents influence the reactivity of bicyclo[1.1.0]butane derivatives?

Methodological Answer: Substituents direct reaction pathways by modulating strain and electronic effects:

  • Methyl groups at C1 : Favor isomerization to cyclobutene derivatives via directed ring-opening .
  • Electron-withdrawing groups (e.g., esters) : Stabilize transition states in radical insertion reactions, enabling regioselective functionalization .
  • Bridgehead diversity : Palladium-catalyzed cross-coupling allows late-stage introduction of aryl/alkyl groups, expanding applications in drug discovery .

Q. Table 3: Substituent Effects on Reactivity

SubstituentReaction OutcomeMechanismReferences
C1-MethylCyclobutene formationDirected ring-opening
Bridgehead esterRadical insertion at C2Strain-driven regioselectivity
DiisopropylcarbamoylPd-catalyzed cross-couplingLate-stage diversification

Q. What catalytic strategies enable late-stage functionalization of BCBs?

Methodological Answer: Palladium catalysis (e.g., Pd(PPh₃)₄) facilitates cross-coupling at bridgehead positions under mild conditions:

  • Substrate scope : Aryl/vinyl halides couple with BCB-carboxamides (e.g., N,N-diisopropyl derivatives) .
  • Mechanistic insight : Oxidative addition and transmetallation steps are proposed, with computational studies supporting carbene intermediates .

Q. Table 4: Catalytic Functionalization

CatalystSubstrateYieldApplicationReferences
Pd(PPh₃)₄Aryl halides, BCB-carboxamides60–96%Bioconjugation building blocks
Ir(ppy)₃Amidyl radicals, BCBsModerateC–N bond formation

Q. How do computational studies resolve contradictions in BCB reaction mechanisms?

Methodological Answer: Density functional theory (DFT) calculations reconcile experimental observations:

  • Radical vs. ionic pathways : DFT confirms amidyl radical intermediates in photoredox reactions (ΔG‡ ~15–20 kcal/mol) .
  • Substituent effects : Methyl groups lower activation barriers for ring-opening by 3–5 kcal/mol compared to unsubstituted BCBs .

Q. Table 5: Computational Insights

Study FocusMethodKey FindingReferences
Radical insertionDFT (B3LYP)ΔG‡ = 18.2 kcal/mol for C–N formation
Methyl-directed ring-openingDFT (M06-2X)Reduced ΔG‡ by 4.3 kcal/mol

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